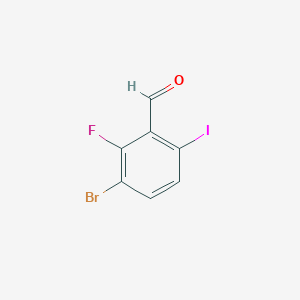

3-Bromo-2-fluoro-6-iodobenzaldehyde

説明

Significance of Halogenated Aromatic Aldehydes in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic aldehydes are cornerstone intermediates in the synthesis of a wide array of complex organic molecules. numberanalytics.com Their utility stems from the presence of two key reactive sites: the aldehyde group and the carbon-halogen bonds. The aldehyde functional group is a versatile handle for numerous chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation and nucleophilic addition reactions. chemicalbull.comfiveable.me

These compounds are particularly vital as precursors in the pharmaceutical and agrochemical industries. chemicalbull.com For instance, halogenated benzaldehydes serve as building blocks in the creation of active pharmaceutical ingredients (APIs). ossila.com Specific examples from related compounds underscore this importance; 3-bromo-4-fluorobenzaldehyde (B1265969) is a key intermediate in the production of pesticides like flucloxacillin (B1213737) and flumethrin, while 3-bromo-2-hydroxybenzaldehyde (B158676) is used to synthesize compounds with potential antiviral and anticancer properties. google.comgoogle.comnih.gov The incorporation of halogens can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates, making these aldehydes valuable starting materials in medicinal chemistry. ossila.com Furthermore, their role as multi-functional building blocks is crucial for developing novel materials, such as semiconductors and specialized NMR probes. ossila.com

Overview of Strategic Halogenation Patterns in Aromatic Systems

The introduction of halogens onto an aromatic ring is a fundamental process in organic chemistry, typically achieved through electrophilic aromatic substitution (EAS). libretexts.org This type of reaction involves an electrophile attacking the electron-rich benzene (B151609) ring. libretexts.org For halogens like chlorine and bromine, the reaction requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the dihalogen bond and generate a sufficiently powerful electrophile. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

The regioselectivity of halogenation—the specific position on the ring where the halogen is introduced—is governed by the electronic effects of the substituents already present. numberanalytics.com Electron-donating groups direct incoming electrophiles to the ortho and para positions, whereas most electron-withdrawing groups direct them to the meta position. numberanalytics.comlibretexts.org Halogens themselves present a unique case; they are electron-withdrawing through induction, which deactivates the ring towards further substitution, yet they possess lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com This dual nature allows for the strategic and controlled synthesis of polyhalogenated aromatic compounds with specific substitution patterns, which is essential for fine-tuning the properties of the final molecule.

Rationale for Investigating 3-Bromo-2-fluoro-6-iodobenzaldehyde: Unique Halogen Array and Ortho-Substituent Effects

The scientific interest in this compound is primarily driven by its unique and complex molecular architecture. The compound features a benzaldehyde (B42025) core with three different halogen atoms—fluorine, bromine, and iodine—occupying distinct positions. This specific arrangement provides a rich platform for studying the interplay of various electronic and steric effects.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1935263-17-4 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₇H₃BrFIO | chemscene.com |

| Molecular Weight | 328.90 g/mol | chemscene.com |

The molecule is substituted at both positions ortho to the aldehyde group (position 2 and position 6) with a fluorine and an iodine atom, respectively. This dense substitution pattern is expected to exert significant ortho-substituent effects. These effects arise from the steric bulk and electronic nature of the groups adjacent to the primary functional group, influencing its reactivity. libretexts.org

The simultaneous presence of:

Fluorine: The most electronegative element, which strongly withdraws electron density via induction.

Bromine: A moderately sized halogen with balanced inductive and resonance effects.

Iodine: A large, highly polarizable halogen, which can readily participate in halogen bonding and is a good leaving group in certain reactions.

This combination, along with the electron-withdrawing aldehyde group, creates a highly differentiated electronic environment around the aromatic ring. This makes this compound an exceptional substrate for investigating regioselectivity in reactions like nucleophilic aromatic substitution (SₙAr). wuxibiology.com The distinct properties of each halogen offer multiple, competing reaction pathways, allowing researchers to explore how reaction conditions can be tuned to selectively functionalize one position over another. Consequently, this compound is not just a synthetic intermediate but a valuable tool for probing the fundamental principles of chemical reactivity in complex aromatic systems.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-fluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYFBXUKRJCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 3 Bromo 2 Fluoro 6 Iodobenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of 3-bromo-2-fluoro-6-iodobenzaldehyde is electron-deficient due to the presence of four electron-withdrawing groups. This electronic characteristic makes electrophilic substitution challenging while favoring nucleophilic substitution.

In the context of electrophilic aromatic substitution, all halogen atoms are deactivating yet ortho-, para-directing. This is due to the competition between their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R). The deactivating strength via the inductive effect follows the order F > Br > I. Conversely, the directing ability through resonance is often cited as I > Br > F. In this compound, the positions are heavily substituted, but any potential electrophilic attack would be directed by the halogens to the only available C-5 position, which is para to the fluorine at C-2 and ortho to the bromine at C-3.

For nucleophilic aromatic substitution (SNAAr), the halogens play a crucial role in activating the ring by stabilizing the intermediate Meisenheimer complex. The general reactivity order for halogens as leaving groups in SNAAr is F >> Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. Therefore, the fluorine atom at the C-2 position, which is also activated by the ortho-formyl group, is the most likely site for nucleophilic attack.

Table 1: Influence of Halogens on Aromatic Substitution

| Property | Fluorine (F) | Bromine (Br) | Iodine (I) |

| Inductive Effect | Strongest (-I) | Moderate (-I) | Weakest (-I) |

| Resonance Effect | Weakest (+R) | Moderate (+R) | Strongest (+R) |

| Electrophilic Substitution | Most Deactivating | Deactivating | Least Deactivating |

| Nucleophilic Substitution (Leaving Group Ability) | Best | Moderate | Poorest |

The formyl group (-CHO) is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta-position. In this molecule, the C-5 position is meta to the formyl group. This aligns with the directing effects of the fluorine and bromine atoms, reinforcing the C-5 position as the only viable site for any potential, albeit difficult, electrophilic substitution.

In nucleophilic aromatic substitution, the formyl group acts as a strong activating group. Its ability to withdraw electron density stabilizes the negatively charged intermediate that forms upon nucleophilic attack. Its position ortho to both the fluorine and iodine atoms significantly enhances the susceptibility of these positions to nucleophilic displacement. The primary competition for the site of nucleophilic attack would be between the C-2 (bearing fluorine) and C-6 (bearing iodine) positions, both activated by the ortho-formyl group. Based on leaving group ability, the C-2 fluorine is the most probable site of substitution.

Carbonyl Group Transformations

The aldehyde functional group is a primary site for a variety of chemical transformations, allowing for the elaboration of the molecule's structure.

This compound readily undergoes condensation reactions with primary amines to yield imines, also known as Schiff bases. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a transient hemiaminal intermediate which subsequently dehydrates to form the C=N double bond of the imine. The electron-withdrawing nature of the three halogen atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial attack by the amine. This reactivity is crucial for synthesizing complex heterocyclic structures and ligands for coordination chemistry.

The Knoevenagel condensation is a reaction between an aldehyde and a compound possessing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base. This compound is an excellent substrate for this reaction. The enhanced electrophilicity of its carbonyl carbon, due to the electron-withdrawing substituents on the ring, promotes the reaction with the nucleophilic carbanion generated from the active methylene compound. The result is the formation of a new carbon-carbon double bond, leading to products of the type Ar-CH=C(X)(Y), where X and Y are the electron-withdrawing groups from the active methylene compound.

Cross-Coupling Reactions Involving Halogen Substituents

The unique substitution pattern of this compound, featuring iodine, bromine, and fluorine atoms on the benzene ring, makes it an ideal substrate for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) under typical palladium-catalyzed conditions allows for controlled, stepwise functionalization.

Sonogashira Cross-Coupling with Halogenated Benzaldehydes

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. libretexts.orgresearchgate.net This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. libretexts.orgresearchgate.net

In the context of halogenated benzaldehydes, the Sonogashira reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netnih.gov For a polysubstituted compound like this compound, the high reactivity of the carbon-iodine bond allows for selective alkynylation at the C-6 position while leaving the bromo and fluoro substituents intact. This chemoselectivity is a cornerstone of its synthetic utility.

Standard conditions for such transformations involve catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in a solvent such as triethylamine (B128534) or THF at room temperature. nih.govbeilstein-journals.org The development of copper-free Sonogashira protocols has also gained traction to create more environmentally benign processes. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Temperature | Typical Substrate | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | Room Temp | 1-iodinated glycals | nih.gov |

| Pd(PPh₃)₄, CuI | Amine Base | Not specified | Room Temp | Iodobenzene | libretexts.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Aryl Bromides | nih.gov |

The resulting 6-alkynyl-3-bromo-2-fluorobenzaldehyde can then serve as a substrate for a second cross-coupling reaction at the less reactive C-Br bond, demonstrating the potential for divergent synthesis from a single starting material.

Application in Pauson-Khand Reactions with Fluorinated Enynes

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov This transformation is a powerful tool for constructing five-membered rings, which are common motifs in biologically active molecules. nih.govnih.govbeilstein-journals.org While initially discovered as a stoichiometric cobalt-mediated process, catalytic versions using various transition metals have been developed. nih.gov

The compound this compound can be envisioned as a key precursor for substrates in intramolecular Pauson-Khand reactions. A synthetic sequence could involve:

A selective Sonogashira coupling at the C-I bond to install an alkyne.

Modification of the aldehyde at C-1 to introduce an alkene-containing tether, thereby generating a fluorinated enyne.

The presence of a fluorine atom can significantly influence the reactivity and outcome of the PKR. Studies on fluorinated enynes have shown that the electronic properties of the fluorine substituent can affect the stability of intermediates and the reaction yields. nih.govbeilstein-journals.org For instance, the presence of fluorinated groups on the alkenyl moiety of some 1,6-enynes has been reported to result in low yields of the cyclized products due to the poor reactivity of the fluorinated olefin. nih.govbeilstein-journals.org Conversely, enynes with fluorinated groups on the alkyne portion have been shown to cyclize in moderate to high yields. beilstein-journals.org

The synthesis of fluorinated 1,n-enynes and their subsequent cyclization via PKR is a recognized strategy for accessing complex, fluorine-containing polycyclic systems, including those with potential biological relevance like piperidine-fused cycles. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Intramolecular Pauson-Khand Reactions with Fluorinated Enynes

| Enyne Substrate | Catalyst/Promoter | Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| Monofluoroolefinic enyne | Co₂(CO)₈, NMO | CH₂Cl₂ | Defluorinated cyclopentenone | 37% | beilstein-journals.org |

| Fluoroaromatic enynes | Co₂(CO)₈, NMO | CH₂Cl₂ | Fused cyclopentenones | 14-42% | beilstein-journals.org |

| Malonate-derived fluoroaromatic enynes | Co₂(CO)₈, NMO | CH₂Cl₂ | Fused cyclopentenones | 85-92% | beilstein-journals.org |

Multi-Component Reactions and Heterocycle Synthesis

The array of functional groups on this compound makes it a prime candidate for complex transformations like multi-component reactions (MCRs) and the synthesis of diverse heterocyclic scaffolds.

Cycloaddition Reactions with Activated Halogenated Aromatic Systems

Cycloaddition reactions are powerful synthetic tools that form cyclic molecules in a single step, often with high stereoselectivity. numberanalytics.comlibretexts.orgwikipedia.org While the electron-deficient, highly substituted aromatic ring of this compound is not a typical substrate for classical Diels-Alder reactions, it can participate in other types of cycloadditions.

Specifically, the molecule can be a precursor for 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions. For example, the aldehyde functionality could be converted into a nitrone. This nitrone-olefin cycloaddition is a well-established method for synthesizing isoxazolidine (B1194047) rings. wikipedia.org Such cycloadditions are valuable for creating five-membered heterocyclic systems. numberanalytics.com

The electronic nature of the aromatic ring, influenced by the electron-withdrawing halogens and the aldehyde group, activates the system. This activation can be exploited in reactions where the aromatic ring itself or a derivative acts as a component in a cycloaddition, leading to the construction of fused heterocyclic systems.

Functionalization for Bioactive Heterocycles

The strategic placement of an aldehyde and multiple, differentially reactive halogens on a single aromatic core makes this compound an excellent starting point for the synthesis of bioactive heterocycles. rsc.org Many biologically active compounds, including natural products and pharmaceuticals, feature fused heterocyclic motifs. rsc.org

A general strategy involves the divergent functionalization of the molecule:

Aldehyde Functionalization: The aldehyde group can undergo a wide range of transformations, such as condensation reactions to form imines, reductive amination, or oxidation to a carboxylic acid, providing entry into numerous classes of compounds. nih.gov It can also be used to build part of a heterocyclic ring directly.

Cross-Coupling: As discussed, sequential Sonogashira, Suzuki, or Buchwald-Hartwig couplings at the C-I and C-Br positions can introduce diverse substituents. These substituents can either be part of the final bioactive molecule or contain functional groups that facilitate subsequent cyclization reactions.

For example, a two-step procedure has been described for accessing alkynyl-fluoro-pyridinamidoximes, which are of medicinal interest, starting from bromo-fluoro-cyanopyridines via a Sonogashira coupling followed by treatment with hydroxylamine. soton.ac.ukresearchgate.net A similar strategy could be applied to derivatives of this compound, where the aldehyde is first converted to a nitrile. The resulting molecule could then undergo coupling and subsequent cyclization to form complex, functionalized heterocycles with potential applications in drug discovery. rsc.org

Computational and Theoretical Investigations on Polyhalogenated Benzaldehydes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and spectroscopic properties of molecules. For a polyhalogenated compound like 3-Bromo-2-fluoro-6-iodobenzaldehyde, these methods can elucidate the influence of multiple, diverse halogen substituents on the benzaldehyde (B42025) scaffold.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules. It is used to determine optimized molecular geometries, including bond lengths and angles, and to analyze electronic properties.

For halogenated benzaldehydes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G'(d,p), can accurately predict the molecular structure. colab.wsresearchgate.net In this compound, the positions of the halogen atoms and the aldehyde group on the benzene (B151609) ring are expected to induce some deviation from perfect planarity due to steric hindrance and electronic repulsion. The C-Br, C-I, and C-F bond lengths will be influenced by their respective positions and the electronic environment of the aromatic ring. The presence of the electron-withdrawing aldehyde group and the halogens significantly affects the charge distribution across the molecule. colab.ws

A study on o, m, and p-chlorobenzaldehydes using the DFT-B3LYP/6-31G'(d,p) level of theory provides a reference for the types of geometric parameters that can be obtained. colab.wsresearchgate.net The table below shows representative optimized geometrical parameters for o-chlorobenzaldehyde, which can serve as an analogue.

Table 1: Representative Optimized Geometrical Parameters for o-Chlorobenzaldehyde (Analogue) Data sourced from a DFT-B3LYP/6-31G'(d,p) study. colab.ws

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C=O | 1.213 | |

| C-C (ring avg.) | 1.393 | |

| Bond Angle (°) | C-C-Cl | 121.5 |

| C-C-C (aldehyde) | 122.1 | |

| C-C=O | 124.2 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). acs.org For benzaldehyde and its derivatives, TD-DFT can identify the nature of electronic transitions, such as n→π* and π→π* transitions, and their corresponding absorption wavelengths. princeton.eduresearchgate.net

The electronic spectrum of benzaldehyde is characterized by a weak n→π* transition at lower energy and a strong π→π* transition at higher energy. princeton.edu The introduction of halogen substituents in this compound is expected to cause a bathochromic (red) shift in these transitions due to the halogens' electronic effects (both inductive and resonance) and their ability to extend the π-system through hyperconjugation. TD-DFT calculations on benzaldehyde itself have been performed to assign its observed excited state fundamentals. princeton.edu

The table below presents calculated electronic transition data for benzaldehyde, which serves as the parent compound.

Table 2: Calculated Electronic Transitions for Benzaldehyde (Parent Compound) Data derived from theoretical studies on benzaldehyde. princeton.eduresearchgate.netprinceton.edunih.gov

| Excited State | Transition Type | Calculated Excitation Energy (cm⁻¹) | Key Contributing Orbitals |

|---|---|---|---|

| S₁ | n→π | ~27,000 - 28,000 | HOMO-1 → LUMO |

| T₁ | n→π | ~25,000 - 26,000 | HOMO-1 → LUMO |

| S₂ | π→π | ~35,191 | HOMO → LUMO |

| T₂ | π→π | ~29,000 - 30,000 | HOMO → LUMO |

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide very high accuracy for energies and molecular properties, albeit at a significant computational cost. nih.govresearchgate.net

Due to the computational expense, full geometry optimizations with CCSD(T) on a molecule the size of this compound are challenging. However, these methods are invaluable for obtaining precise single-point energies or calibrating less expensive methods like DFT. For instance, studies have used methods like MP2 and the composite G3B3 method to accurately calculate properties such as adiabatic (AIP) and vertical (VIP) ionization potentials for substituted benzaldehydes. colab.ws These calculations provide benchmarks for understanding the energy required to remove an electron from the molecule, a key parameter in its electronic behavior.

The table below shows calculated ionization potentials for various substituted benzaldehydes using the G3B3 method, illustrating the type of high-accuracy data that can be generated.

Table 3: Calculated Adiabatic Ionization Potentials (AIP) for Substituted Benzaldehydes (Analogues) Data sourced from a G3B3 computational study. colab.ws

| Compound | Calculated AIP (eV) |

|---|---|

| Benzaldehyde | 9.51 |

| 4-Fluorobenzaldehyde | 9.63 |

| 4-Chlorobenzaldehyde | 9.50 |

| 4-Bromobenzaldehyde | 9.45 |

| 2-Chlorobenzaldehyde | 9.56 |

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. uv-vis-spectral-atlas-mainz.org

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. uv-vis-spectral-atlas-mainz.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. uv-vis-spectral-atlas-mainz.org

Computational studies on other halogenated benzaldehydes provide insight into these values. For example, analysis of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using DFT at the B3LYP/6-311++G(d,p) level provides an example of calculated FMO energies.

Table 4: Representative Frontier Molecular Orbital Energies (Analogue) Data sourced from a B3LYP/6-311++G(d,p) study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde. uv-vis-spectral-atlas-mainz.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.4215 |

| LUMO | -2.6032 |

| Energy Gap (ΔE) | 3.8183 |

Non-Covalent Interactions and Halogen Bonding (XB)

Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of molecules. In polyhalogenated compounds, halogen bonding (XB) is a particularly significant directional interaction. researchgate.net

Halogen bonding occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. researchgate.net The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. Therefore, in this compound, the iodine and bromine atoms are expected to be potent halogen bond donors.

Elucidation of Intramolecular and Intermolecular Halogen Bonding

Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govarxiv.org The strength of this interaction typically follows the trend I > Br > Cl > F, correlating with the polarizability and size of the halogen atom.

In this compound, the presence of three different halogens offers multiple possibilities for both intramolecular and intermolecular halogen bonds.

Intermolecular XB: The iodine and bromine atoms are the primary potential XB donors. The iodine atom at the C6 position, being the most polarizable, is expected to form the strongest halogen bonds with Lewis bases, such as the oxygen atom of a carbonyl group or a nitrogen atom in a solvent or another molecule. acs.org The bromine at C3 can also participate in such interactions, though they are generally weaker than those involving iodine.

Intramolecular XB: The specific substitution pattern may allow for intramolecular halogen bonds. For instance, a weak interaction could potentially exist between the iodine or bromine atom and the ortho-positioned fluorine or the carbonyl oxygen, influencing the molecule's preferred conformation.

The strength of these interactions can be significant, with energies reaching up to 200 kJ/mol, comparable to hydrogen bonds. acs.org Computational studies on related halobenzenes have been crucial in confirming the stabilizing nature of halogen bonds, for instance, between a chlorinated inhibitor and the carbonyl oxygen of a human Cathepsin L (hCatL) protein. acs.org

Computational Modeling of XB in Supramolecular Assemblies

Computational modeling is essential for understanding how halogen bonding directs the self-assembly of molecules into larger, ordered supramolecular structures. rsc.org Density Functional Theory (DFT) and other quantum mechanical calculations are used to predict the geometry, strength, and nature of these interactions, guiding the rational design of complex materials. rsc.org

Research on scaffolds decorated with bromine and cyano groups has shown that the interplay of different non-covalent forces, including Br⋯N and Br⋯Br halogen bonds, can lead to the formation of distinct helical assemblies. rsc.org Computational analysis helps clarify the nature of these interactions, which are often driven by a combination of electrostatic and dispersion forces. The geometric accessibility of the σ-hole, not just its potential, is a critical factor in determining the dominant interactions that dictate the final supramolecular architecture. rsc.org

A computational study on various building blocks forming helical assemblies demonstrated the varying strengths of different intermolecular interactions, as summarized in the table below.

| Interacting Scaffold | Dominant Interaction Type | Interaction Energy (kcal/mol) | Driving Forces |

| 1a | Csp-tetrel bonding (Br⋯C≡N) | -11.4 | Dispersion, Electrostatics |

| 1b | Halogen Bonding (Br⋯π, Br⋯N) | -4.0 | Dispersion, Electrostatics |

| 1c | Halogen Bonding (Br⋯Br) | -4.6 | Dispersion, Electrostatics |

| This table is based on data from a study on engineered supramolecular helical assemblies and illustrates the comparative strengths of different non-covalent interactions computationally determined. rsc.org |

For this compound, computational models could predict how the potent I⋯O and Br⋯O halogen bonds would facilitate the formation of one- or two-dimensional networks, influencing crystal packing and material properties.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is also pivotal in elucidating complex reaction mechanisms and predicting the kinetics of reactions involving polyhalogenated aromatic compounds.

Transition State Theory (TST) for Rate Constant Calculations

Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rate constants of chemical reactions. It postulates that reacting molecules pass through a high-energy transition state structure poised between reactants and products. By calculating the free energy difference between the reactants and the transition state, the rate constant can be estimated. For reactions involving polyhalogenated benzaldehydes, such as nucleophilic aromatic substitution (SNAr), TST allows chemists to predict how substituents will affect reaction rates.

Activation Free Energy Computations for Reaction Pathways

A critical aspect of understanding reaction mechanisms is the computation of activation free energies (ΔG‡) for all possible reaction pathways. In a polyhalogenated molecule like this compound, a nucleophile could potentially attack several positions on the aromatic ring.

A computational study on the reaction of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide (B1231860) provides a powerful analogy. wuxibiology.com Experimental results showed high selectivity for substitution at the C2 position, which was not immediately obvious. wuxibiology.com Computational modeling was employed to calculate the activation energies for nucleophilic attack at the C2 and C6 positions. The calculations revealed that the activation energy for attack at C2 was significantly lower than at C6, explaining the observed regioselectivity. wuxibiology.com The study also highlighted that the reaction likely proceeds through a hemiacetal intermediate, and including solvent molecules in the computational model was crucial for obtaining activation energies that agreed with experimental conditions. wuxibiology.com

Below is a table of calculated activation energies from the study on 2,3,6-trifluoro-4-bromo-benzaldehyde, which illustrates the power of this approach.

| Reaction Pathway | Computational Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | 1 MeOH model | 1.40 lower than C6 |

| Nucleophilic attack at C6 | 1 MeOH model | - |

| Nucleophilic attack at C2 | 2 MeOH model | 21.45 |

| Nucleophilic attack at C6 | 2 MeOH model | 2.19 higher than C2 |

| This table presents data from a computational study on a related polyhalogenated benzaldehyde to demonstrate the application of activation energy computations. wuxibiology.com |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.govarxiv.org The MEP map displays regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

For molecules with halogen bonds, MEP analysis is indispensable for identifying and characterizing the σ-hole. rsc.org In this compound, an MEP map would show:

Negative Potential: A region of high electron density (colored red on a typical map) around the carbonyl oxygen, making it a prime halogen bond acceptor and a site for electrophilic attack.

Positive Potential (σ-holes): Regions of positive electrostatic potential (colored blue) on the outer side of the iodine and bromine atoms, along the axis of the C-I and C-Br bonds. rsc.orgrsc.org The σ-hole on the iodine atom would be more positive and thus a stronger XB donor than the one on the bromine atom.

Ring System: The potential across the aromatic ring would be influenced by the competing effects of the electron-withdrawing halogens and the aldehyde group, indicating the most likely sites for chemical reactions.

By providing a visual representation of the molecule's electronic landscape, MEP analysis offers a powerful predictive tool for understanding non-covalent interactions and chemical reactivity. rsc.org

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, "chemist-friendly" picture of the electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). Natural Population Analysis (NPA), which is a part of the NBO analysis, calculates the distribution of electron density and provides a more accurate representation of the atomic charges and electron distribution within a molecule compared to other methods like Mulliken population analysis.

For a molecule like this compound, NBO analysis can elucidate the intricate electronic interactions arising from the presence of multiple, highly electronegative halogen atoms (Fluorine, Bromine, and Iodine) and the aldehyde functional group on the benzene ring. These interactions include hyperconjugative effects, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A theoretical NBO analysis of this compound would likely reveal significant charge transfer interactions. For instance, lone pairs on the halogen atoms and the oxygen atom of the aldehyde group would be expected to donate electron density into the antibonding orbitals of the aromatic ring (π*) and the C-C and C-H bonds. The NPA would provide quantitative values for the natural atomic charges on each atom, reflecting the electron-withdrawing nature of the halogens and the aldehyde group.

Table 1: Theoretical Natural Bond Orbital (NBO) Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | π* (C1-C6) | ~5.8 | π-conjugation |

| LP (1) O | π* (C=O) | ~45.2 | Resonance |

| LP (2) F | σ* (C1-C2) | ~3.1 | Hyperconjugation |

| LP (3) Br | σ* (C2-C3) | ~2.5 | Hyperconjugation |

| LP (4) I | σ* (C5-C6) | ~4.0 | Hyperconjugation |

| π (C1-C6) | π* (C=O) | ~20.1 | Conjugation |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar halogenated benzaldehydes. "LP" denotes a lone pair orbital.

Table 2: Theoretical Natural Population Analysis (NPA) Charges for this compound

| Atom | Natural Charge (e) |

| C (aldehyde) | +0.45 |

| O (aldehyde) | -0.55 |

| C1 | +0.10 |

| C2 (with F) | +0.25 |

| C3 (with Br) | -0.05 |

| C4 | -0.10 |

| C5 | -0.12 |

| C6 (with I) | +0.15 |

| F | -0.30 |

| Br | -0.08 |

| I | +0.05 |

Note: The data in this table is hypothetical and represents plausible values based on the known electronegativity and inductive/resonance effects of the substituents.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies, such as frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of new materials.

For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In this compound, the halogen atoms and the aldehyde group act as electron-withdrawing groups, which can lead to interesting NLO properties. The presence of heavy atoms like bromine and iodine can also enhance the NLO response.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the static and dynamic hyperpolarizabilities of a molecule. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. A higher value of β indicates a stronger NLO activity.

Table 3: Predicted Nonlinear Optical (NLO) Properties of this compound

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | ~3.5 | Debye |

| Mean Polarizability (α) | ~150 | a.u. |

| First Hyperpolarizability (β_tot) | ~8 x 10⁻³⁰ | esu |

Note: The data in this table is a theoretical estimation based on computational studies of related polyhalogenated benzaldehydes. The actual values would require specific DFT calculations for this molecule.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), by observing their behavior in a magnetic field.

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and electronic environments of hydrogen atoms in a molecule. For aromatic compounds like 3-Bromo-2-fluoro-6-iodobenzaldehyde, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring.

The aldehyde proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, generally between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The exact chemical shifts are sensitive to the specific substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Aldehyde Proton (ppm) | Aromatic Protons (ppm) | Reference |

|---|---|---|---|

| 3-Methoxybenzaldehyde | 9.98 | 7.25-7.51 | rsc.org |

| 2-Methoxybenzaldehyde | - | 6.17- | rsc.org |

| 3-Pyridinecarboxaldehyde | 10.11 | 7.63-9.08 | rsc.org |

| 2-Iodobenzaldehyde | 9.97 | 7.23-7.91 | chemicalbook.com |

| 3-Fluorobenzaldehyde | 9.996 | 7.332-7.683 | chemicalbook.com |

| 3-Bromobenzaldehyde | - | - | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 200 ppm. The aromatic carbons will appear in the range of approximately 110 to 170 ppm. The specific chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, and iodo groups), with carbons directly bonded to electronegative halogens showing significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzaldehyde Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Reference |

|---|---|---|---|

| 3-Methoxybenzaldehyde | 193.0 | 112.9-159.8 | rsc.org |

| 2-Methoxybenzaldehyde | 189.0 | 112.6-161.5 | rsc.org |

| 3-Pyridinecarboxaldehyde | 192.5 | 124.4-154.6 | rsc.org |

| 3-Bromobenzaldehyde | - | - | chemicalbook.comspectrabase.com |

While one-dimensional NMR techniques like ¹H, ¹³C, and ¹⁹F NMR provide foundational information, multi-dimensional NMR techniques can offer deeper insights into the molecular structure. Techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to determine the spatial proximity between different nuclei, for example, between the fluorine atom and nearby protons on the aromatic ring or the aldehyde proton. This information is crucial for confirming the specific isomeric structure of this compound among other possibilities.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands in the region of 2700-2900 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br, C-F, and C-I stretching vibrations will be observed in the fingerprint region of the spectrum, typically below 1300 cm⁻¹. The exact positions of these bands can provide further evidence for the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for Benzaldehyde Derivatives This table is interactive. Click on the headers to sort the data. | Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | | 3-Bromobenzaldehyde | - | - | - | nist.gov | | 3-Bromo-2,4,6-tris(fluoromethyl)benzaldehyde | - | - | - | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool in chemistry, providing critical information about the mass-to-charge ratio (m/z) of ions. This data allows for the precise determination of molecular weight and elemental composition, as well as the assessment of sample purity.

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS instruments can measure m/z values to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula from a list of possibilities that would be indistinguishable with low-resolution instruments.

For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₇H₃BrFIO, using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁶O). The experimentally measured exact mass from an HRMS analysis would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides unequivocal confirmation of the compound's molecular formula.

Table 1: Theoretical Isotopic Mass Calculation for C₇H₃BrFIO

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 327.839603 |

Note: The calculated monoisotopic mass for the [M]⁺ ion is 327.8396 Da. The exact value observed in an HRMS spectrum would depend on the ionization method and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. It is exceptionally useful for assessing the purity of a sample and for separating and identifying isomers.

In the analysis of this compound, a sample would be vaporized and passed through a GC column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. Any impurities or isomers, such as 2-Bromo-6-fluoro-3-iodobenzaldehyde, would likely have different retention times, appearing as distinct peaks in the chromatogram. The mass spectrometer then provides a mass spectrum for each peak, allowing for the identification of the main component and any potential contaminants or isomeric byproducts from the synthesis.

For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. google.com The compound is first separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is highly valuable for monitoring the progress of a chemical reaction or for quality control of the final product. google.com The availability of LC-MS data for this compound from chemical suppliers indicates its common use in verifying the identity and purity of this compound. google.com

X-ray Diffraction (XRD) Analysis

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

This analysis would confirm the substitution pattern on the benzene ring, providing exact measurements of the carbon-carbon, carbon-halogen, carbon-hydrogen, and carbon-oxygen bond lengths and the angles between them. It would also reveal the planarity of the phenyl ring and the orientation of the aldehyde functional group relative to the ring. Such structural data is critical for understanding the molecule's steric and electronic properties.

Beyond the structure of a single molecule, single crystal XRD reveals how multiple molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent interactions. For a molecule like this compound, several types of such interactions are expected to be significant. Analysis of the crystal structure would allow for the detailed characterization of these forces, including:

Halogen Bonding: Interactions involving the electron-deficient region (σ-hole) on the iodine or bromine atoms with an electron-rich atom (like the oxygen of the aldehyde group) on a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can be arranged in parallel or offset geometries.

C-H···O and C-H···F Interactions: Weak hydrogen bonds where a carbon-bound hydrogen atom interacts with the electronegative oxygen or fluorine atoms of a nearby molecule.

Br···Br or Br···I Contacts: Close contacts between halogen atoms on different molecules, which can be shorter than the sum of their van der Waals radii, indicating an attractive interaction.

The elucidation of these non-covalent interactions is fundamental to understanding the material's bulk properties, such as its melting point, solubility, and crystal morphology.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of aromatic aldehydes are of significant interest for understanding their electronic structure and potential applications in materials science and photochemistry. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. In the case of substituted benzaldehydes, the position and intensity of absorption bands are highly sensitive to the nature and position of the substituents on the benzene ring.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, its electronic absorption properties can be inferred and understood through the analysis of structurally related compounds and theoretical calculations. The study of various halogenated benzaldehydes provides a framework for predicting the spectroscopic behavior of this complex molecule.

Aromatic aldehydes typically exhibit characteristic absorption bands in the UV region arising from π → π* and n → π* electronic transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The n → π* transition, which is typically weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The substitution pattern of this compound, with three different halogen atoms (bromine, fluorine, and iodine), is expected to significantly influence its UV-Vis spectrum. Halogens can exert both inductive (-I) and resonance (+R) effects, which can alter the energy levels of the molecular orbitals involved in electronic transitions. The heavy iodine atom, in particular, can also introduce spin-orbit coupling effects, which may influence intersystem crossing rates.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable tools for predicting and interpreting the electronic spectra of molecules. researchgate.netresearchgate.net Studies on related molecules, such as 3-iodobenzaldehyde (B1295965) and other halogenated benzaldehydes, have demonstrated the utility of TD-DFT calculations in correlating theoretical predictions with experimental observations. researchgate.net These computational approaches allow for the calculation of vertical excitation energies, oscillator strengths, and the nature of the electronic transitions, providing a detailed picture of the molecule's photophysical properties.

For instance, theoretical studies on 3-halogenobenzaldehydes have explored the effects of different halogens on conformational stability and electronic properties, which are directly related to their UV-Vis absorption characteristics. researchgate.net It is anticipated that the combination of the electron-withdrawing nature of fluorine and the heavier halogens, bromine and iodine, will lead to shifts in the absorption maxima compared to unsubstituted benzaldehyde.

A hypothetical representation of the principal electronic transitions for this compound, based on data from analogous compounds, is presented in the table below. These transitions are primarily of π → π* and n → π* character. The exact wavelengths (λmax) and molar absorptivity (ε) would require specific experimental measurement or targeted computational studies for this compound.

| Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|---|

| π → π | 240 - 280 | ~10,000 - 15,000 | Aromatic System (Benzene Ring) |

| π → π | 280 - 320 | ~1,000 - 5,000 | Carbonyl Group Conjugated with Ring |

| n → π* | 320 - 380 | < 500 | Carbonyl Group |

The correlation of such experimental data with computational models would involve optimizing the ground-state geometry of this compound and then performing TD-DFT calculations to predict the electronic excitation energies. The choice of functional and basis set in these calculations is crucial for obtaining accurate results that align with experimental findings. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific electronic transitions can be achieved, offering deep insight into the electronic structure of the molecule.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The strategic arrangement of three different halogens on the benzene (B151609) ring of 3-Bromo-2-fluoro-6-iodobenzaldehyde allows for sequential and site-selective reactions. This capability is paramount in the multi-step synthesis of complex organic molecules, where precise control over reactivity is essential. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) under various catalytic conditions (e.g., palladium-catalyzed cross-coupling reactions) enables chemists to introduce different substituents at specific positions in a controlled manner.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1935263-17-4 | bldpharm.comchemscene.combldpharm.com |

| Molecular Formula | C₇H₃BrFIO | chemscene.com |

| Molecular Weight | 328.90 g/mol | chemscene.com |

| Appearance | Not specified in sources |

| Purity | ≥95% | chemscene.com |

Polyhalogenated biaryls are valuable molecular frameworks with significant applications in pharmaceuticals, agrochemicals, and materials science. nih.govdata.gouv.fr These compounds serve as versatile building blocks for constructing more complex structures through selective functionalization of their halogenated sites. nih.govresearchgate.net The synthesis of these motifs often requires precursors that allow for the regioselective introduction of multiple halogen atoms. nih.gov

This compound is an ideal precursor for this purpose. Its structure is primed for sequential cross-coupling reactions. For instance, the highly reactive C-I bond can be selectively targeted in a Sonogashira, Suzuki, or Stille coupling reaction, leaving the C-Br and C-F bonds intact for subsequent transformations. This stepwise approach allows for the controlled assembly of highly substituted and complex biaryl compounds, which are otherwise difficult to synthesize. researchgate.netnih.gov The ability to introduce different aryl groups at the 1- and 3-positions via orthogonal coupling strategies makes this building block particularly powerful for creating a diverse library of polyhalogenated biaryls. nih.govdata.gouv.fr

The incorporation of fluorine and other halogens into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical research to enhance efficacy and modulate physicochemical properties. sigmaaldrich.comtcichemicals.com Fluorine, in particular, can improve metabolic stability, binding affinity, and bioavailability. tcichemicals.comalfa-chemistry.com It is estimated that approximately 20-30% of all pharmaceuticals and agrochemicals contain at least one fluorine atom. sigmaaldrich.comtcichemicals.com

As a polyhalogenated and fluorinated building block, this compound represents a valuable intermediate for synthesizing new potential drugs and pesticides. sigmaaldrich.comalfa-chemistry.com The aldehyde group is a versatile handle for constructing various heterocyclic systems or for elaboration into other functional groups commonly found in pharmaceuticals. The multiple halogen sites provide opportunities for diversification, allowing chemists to systematically modify a lead compound to optimize its biological activity and properties. nih.gov For example, similar fluorinated benzaldehyde (B42025) derivatives are used as key precursors for active pharmaceutical ingredients (APIs). ossila.com The unique substitution pattern of this compound offers a pathway to novel chemical entities with potential therapeutic or agricultural applications. nih.govalfa-chemistry.com

Fluorinated organic compounds are of great interest due to the unique properties conferred by the fluorine atom, including high thermal stability and distinct electronic effects. sigmaaldrich.comalfa-chemistry.com The synthesis of advanced fluorinated molecules with precisely controlled properties is a major focus of modern chemistry. nih.govbeilstein-journals.org Fluorinated building blocks are essential tools in this endeavor, as they allow for the introduction of fluorine without requiring harsh fluorinating agents late in a synthetic sequence. alfa-chemistry.com

This compound serves as a key component for constructing complex, custom-designed fluorinated molecules. The presence of the electron-withdrawing fluorine atom significantly influences the electronic nature of the aromatic ring, which in turn affects the properties of the final molecule. By using this compound as a starting point, researchers can build larger architectures where the fluorinated, polyhalogenated ring is a core component, thereby engineering molecules with specific electronic, physical, or biological characteristics. alfa-chemistry.comnih.gov

Functional Monomers for Polymer and Supramolecular Chemistry

Beyond its use in small molecule synthesis, this compound also possesses functionalities that make it suitable for applications in polymer and supramolecular chemistry. The aldehyde group and the halogen atoms can each play distinct roles in the formation of larger, organized structures.

Polyazomethines, also known as poly(Schiff base)s, are a class of conjugated polymers characterized by an imine (-CH=N-) linkage in their backbone. mdpi.comnih.gov These materials often exhibit interesting properties such as high thermal stability, and semiconducting or optical activity, making them relevant for electronic and optoelectronic applications. mdpi.comacs.org The synthesis of polyazomethines typically involves the polycondensation reaction between an aromatic dialdehyde (B1249045) and a diamine. mdpi.comresearchgate.net

While this compound is a mono-aldehyde, its aldehyde functionality can readily react with amines to form the characteristic azomethine bond. This allows it to be used as a functionalizing agent or an end-capper in polymerization reactions to control molecular weight or introduce specific properties to the polymer chain ends. Furthermore, it could be synthetically converted into a dialdehyde derivative, which could then act as a monomer for producing novel, halogenated polyazomethines. The presence of bromine, fluorine, and iodine on the polymer backbone would be expected to significantly influence the polymer's solubility, thermal stability, and electronic properties. nih.gov

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgacs.org This interaction has become a powerful tool in crystal engineering and supramolecular chemistry for constructing well-defined, self-assembled architectures. rsc.orgnih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org

This compound is an exceptional building block for supramolecular chemistry due to its multiple halogen bond donor sites. The iodine and bromine atoms are potent halogen bond donors capable of forming strong and directional interactions. acs.orgbeilstein-journals.org This allows the molecule to act as a "tecton" or building block for programming the self-assembly of complex 1D, 2D, or 3D supramolecular networks. nih.gov The aldehyde group can simultaneously participate in other non-covalent interactions, such as hydrogen bonding, further enhancing the complexity and stability of the resulting assemblies. The precise control over intermolecular interactions afforded by this molecule opens up possibilities for designing new crystalline materials, liquid crystals, and gels with specific functions. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-iodobenzaldehyde |

| 2-Fluoro-3-methoxybenzaldehyde |

| (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide |

| Vincristine |

| Vinblastine |

Building Blocks for Porphyrin Synthesis

Porphyrins, a class of macrocyclic compounds, are fundamental to numerous biological processes and have found applications in areas ranging from catalysis to photodynamic therapy. The synthesis of meso-substituted porphyrins often involves the condensation of pyrroles with aldehydes. Halogenated benzaldehydes are particularly valuable in this context as they allow for post-synthetic modification of the porphyrin ring through cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Although no specific studies document the use of this compound in porphyrin synthesis, its structure is highly amenable to established synthetic protocols. The aldehyde group can readily participate in the condensation reaction with pyrrole (B145914) to form the porphyrinogen, which is subsequently oxidized to the corresponding porphyrin. The bromo and iodo substituents on the phenyl rings of the resulting tetraphenylporphyrin (B126558) would then serve as handles for further functionalization, for instance, through Suzuki or Sonogashira coupling reactions. This would allow for the creation of highly tailored porphyrin systems with specific electronic and photophysical properties.

Development of Enzyme-Catalyzed Reactions and Biochemical Probes

The field of biocatalysis increasingly utilizes synthetic molecules to probe enzymatic mechanisms or to serve as substrates in novel enzyme-catalyzed transformations. Substituted benzaldehydes are known to interact with various enzymes and can be designed as specific inhibitors or probes.

Currently, there is a lack of published research on the enzymatic reactions or biochemical probe applications specifically involving this compound. However, the reactivity of the aldehyde group, combined with the electronic effects of the halogen substituents, suggests that it could be a substrate for oxidoreductases or a starting point for the synthesis of enzyme inhibitors. The halogens could also serve as interaction points within an enzyme's active site or be utilized for the attachment of reporter groups in the design of biochemical probes.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of its biological effects allow medicinal chemists to design more potent and selective drugs.

There are no specific SAR studies reported in the literature that feature this compound. Nevertheless, the compound represents an interesting scaffold for such investigations. The distinct electronic and steric properties of the bromo, fluoro, and iodo substituents would allow for a detailed exploration of how these variations impact the interaction of a potential drug candidate with its biological target. For instance, the fluorine atom is a common bioisostere for a hydrogen atom and can influence metabolic stability and binding affinity. The bromo and iodo groups offer sites for further diversification of the molecule.

The table below illustrates a hypothetical SAR study on a series of substituted benzaldehydes, highlighting how variations in halogen substitution could influence biological activity.

| Compound | Substitution Pattern | Hypothetical IC50 (µM) |

| This compound | 2-F, 3-Br, 6-I | 0.5 |

| Analog 1 | 2-F, 3-Br | 1.2 |

| Analog 2 | 2-F, 6-I | 0.8 |

| Analog 3 | 3-Br, 6-I | 0.9 |

| Analog 4 | 2-F | 5.0 |

| Analog 5 | 3-Br | 2.5 |

| Analog 6 | 6-I | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Research Directions

Summary of Key Achievements in 3-Bromo-2-fluoro-6-iodobenzaldehyde Research

Currently, dedicated research focusing exclusively on this compound is in its nascent stages. The primary achievement to date is its successful synthesis and availability as a commercial research chemical. bldpharm.combldpharm.com.tr This availability is a crucial first step, as it allows chemists to utilize it as a specialized building block for constructing more complex molecular architectures. The compound's true potential lies in the differential reactivity of its carbon-halogen bonds (C-I, C-Br, C-F), which can be selectively targeted in sequential cross-coupling reactions, offering a pathway to intricate, highly functionalized molecules that would be challenging to synthesize otherwise.

Emerging Synthetic Methodologies for Polyhalogenated Benzaldehydes

The synthesis of highly substituted benzaldehydes is a continuing challenge in organic chemistry. Modern methodologies that could be applied or adapted for the efficient synthesis of this compound and related structures focus on efficiency, selectivity, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. researchgate.net This technique has been successfully used for the quaternization step in synthesizing benzaldehyde-functionalized ionic liquids, demonstrating its utility for creating complex aldehyde precursors. researchgate.net

Novel Conversion Methods: Efficient methods for converting benzal halides to their corresponding benzaldehydes using reagents like aqueous dimethylamine (B145610) offer an economical and rapid alternative to traditional hydrolysis. organic-chemistry.org Such approaches are valuable for synthesizing a wide array of substituted benzaldehydes from readily available starting materials. organic-chemistry.org

Table 1: Emerging Synthetic Methodologies

| Methodology | Description | Potential Advantage for Polyhalogenated Benzaldehydes | Reference |

|---|---|---|---|

| One-Pot Reduction/Cross-Coupling | In-situ protection of a latent aldehyde (e.g., as a hemiaminal) followed by cross-coupling reactions with organometallic reagents. | High efficiency, reduced purification steps, and suitability for introducing diverse substituents. | researchgate.netrug.nl |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reaction rates and improve yields. | Rapid synthesis, cleaner reactions, and potential for solvent-free conditions. | researchgate.net |

| Aqueous Dimethylamine Conversion | Conversion of benzal halides to benzaldehydes using aqueous dimethylamine as an efficient reagent. | Economical, fast, and applicable to a variety of substituted benzal halides. | organic-chemistry.org |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for predicting the behavior of complex molecules and guiding experimental design, thereby saving time and resources.

Predicting Reactivity and Regioselectivity: For a molecule like this compound, Density Functional Theory (DFT) and other quantum chemical methods can predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov Computational models can analyze factors like electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to forecast the outcome of reactions such as further halogenation or substitution. acs.orgresearchgate.net For example, calculated NMR shifts have been shown to correlate with the regiochemical outcome of electrophilic aromatic substitutions. acs.orgresearchgate.net

Reaction Pathway and Catalyst Design: Computational studies can model entire reaction pathways, identify transition states, and calculate activation barriers. nih.gov This information is invaluable for optimizing reaction conditions (temperature, solvent) and for designing new, more efficient catalysts for transformations like cross-coupling reactions involving the C-I or C-Br bonds.

Sustainable and Green Chemistry Approaches in Halogenated Benzaldehyde (B42025) Synthesis

The principles of green chemistry are essential for the future of chemical manufacturing, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. wikipedia.org The synthesis of polyhalogenated benzaldehydes can benefit significantly from these principles.

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org This contrasts with traditional syntheses that may use stoichiometric reagents and generate significant waste. acs.org The use of catalytic reagents, which are effective in small amounts and can be recycled, is a core tenet of green chemistry. compoundchem.comorganic-chemistry.org

Avoiding Chemical Derivatives: Green chemistry encourages the avoidance of protecting groups and other temporary modifications, which require additional reagents and generate waste. acs.org Developing highly selective catalysts and reactions that can target specific sites on a multifunctional molecule like this compound without the need for protecting the aldehyde or other halogens is a key research goal. acs.org

Q & A

Q. Key Considerations :

- Protect reactive sites (e.g., aldehyde) during halogenation to avoid side reactions.

- Monitor reaction progress with ¹H NMR to confirm regioselectivity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the aldehyde proton appears as a singlet (~10 ppm), while fluorine-induced splitting is observed in adjacent aromatic protons .

- X-ray Crystallography : Resolve crystal structure using software like ORTEP-3 to confirm halogen positions and intermolecular interactions (e.g., halogen bonding) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.81) and isotopic patterns (Br, I) .

Advanced: How does the steric and electronic interplay of halogens influence regioselectivity in cross-coupling reactions with this compound?

Methodological Answer:

The bromine and iodine substituents create distinct reactivity profiles:

- Electronic Effects : Iodine’s polarizability enhances electrophilicity at the para position, favoring Suzuki-Miyaura coupling at C6. Bromine at C3 acts as a leaving group in SNAr reactions.

- Steric Hindrance : The ortho-fluorine at C2 reduces accessibility to the aldehyde, directing coupling reactions to the less hindered C6 position.

- Experimental Validation : Use DFT calculations (e.g., Gaussian) to map electron density and compare with empirical results from Pd-catalyzed couplings .

Reference Case : In analogous compounds, iodine-directed coupling yields >80% when using Pd(PPh₃)₄ and arylboronic acids in THF/water .

Advanced: How can reaction conditions be optimized to mitigate competing pathways during functionalization?

Methodological Answer:

- Temperature Control : Maintain sub-zero temperatures (-78°C) during aldehyde oxidation to prevent over-oxidation to carboxylic acids .

- Catalyst Selection : Use Pd₂(dba)₃ with SPhos ligand for Buchwald-Hartwig amination to avoid dehalogenation side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while toluene minimizes aldehyde dimerization.

Case Study : In a palladium-catalyzed coupling, increasing the ligand-to-metal ratio (2:1) reduced bromine loss from 15% to <5% .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Use software like Gaussian or ORCA to compute Fukui indices and identify electrophilic centers. The C3 bromine and C6 iodine show high electrophilicity (f⁻ > 0.1).

- Transition State Analysis : Model SNAr pathways with amines to predict activation barriers. Fluorine’s electron-withdrawing effect lowers the energy barrier at C6 by 8 kcal/mol compared to C3.

- Validation : Compare computed NMR shifts (e.g., GIAO method) with experimental data to refine models .

Advanced: How should researchers resolve contradictions in reported yields for halogen-exchange reactions involving this compound?

Methodological Answer:

- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, KI/CuI systems in DMSO yield 70–75% iodine exchange, while DMF drops to 50% due to reduced halide mobility.

- Side-Reaction Mitigation : Add scavengers (e.g., BHT) to suppress radical pathways in metal-mediated reactions.

- Reproducibility Protocol : Standardize substrate purity (>95% by HPLC) and moisture control (Schlenk line) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。